![molecular formula C10H12Cl2N4 B12521926 1,1'-(Ethane-1,2-diyl)bis[3-(chloromethyl)-1H-pyrazole] CAS No. 681853-67-8](/img/structure/B12521926.png)
1,1'-(Ethane-1,2-diyl)bis[3-(chloromethyl)-1H-pyrazole]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Ethane-1,2-diyl)bis[3-(chloromethyl)-1H-pyrazole] is a synthetic organic compound characterized by the presence of two pyrazole rings connected by an ethane-1,2-diyl bridge, with each pyrazole ring substituted with a chloromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Ethane-1,2-diyl)bis[3-(chloromethyl)-1H-pyrazole] typically involves the reaction of 1,2-dibromoethane with 3-chloromethyl-1H-pyrazole in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by the pyrazole rings. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings. The choice of solvents and bases may vary depending on the scalability and cost-effectiveness of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-(Ethane-1,2-diyl)bis[3-(chloromethyl)-1H-pyrazole] can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazole rings or the ethane-1,2-diyl bridge.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Products include azido derivatives, thioethers, and ethers.
Oxidation: Products include alcohols, ketones, and carboxylic acids.
Reduction: Products include reduced pyrazole derivatives and modified ethane-1,2-diyl bridges.
Wissenschaftliche Forschungsanwendungen
1,1’-(Ethane-1,2-diyl)bis[3-(chloromethyl)-1H-pyrazole] has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study biological processes involving pyrazole-containing molecules.
Catalysis: It can serve as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Wirkmechanismus
The mechanism of action of 1,1’-(Ethane-1,2-diyl)bis[3-(chloromethyl)-1H-pyrazole] depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl groups can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The pyrazole rings can participate in hydrogen bonding and π-π interactions, contributing to the binding affinity and specificity of the compound.
Vergleich Mit ähnlichen Verbindungen
1,1’-(Ethane-1,2-diyl)bis[3-(4-chlorobenzoyl)thiourea]: This compound has a similar ethane-1,2-diyl bridge but with thiourea groups instead of pyrazole rings.
1,1’-(Propane-1,3-diyl)bis[3-(chloromethyl)-1H-pyrazole]: This compound has a propane-1,3-diyl bridge instead of an ethane-1,2-diyl bridge.
3,3’-(Ethane-1,1-diyl)bis(1H-indole): This compound has an ethane-1,1-diyl bridge with indole rings instead of pyrazole rings.
Uniqueness: 1,1’-(Ethane-1,2-diyl)bis[3-(chloromethyl)-1H-pyrazole] is unique due to the presence of chloromethyl groups on the pyrazole rings, which provide reactive sites for further functionalization. The ethane-1,2-diyl bridge offers structural flexibility, allowing the compound to adopt various conformations and interact with different molecular targets.
Eigenschaften
CAS-Nummer |
681853-67-8 |
|---|---|
Molekularformel |
C10H12Cl2N4 |
Molekulargewicht |
259.13 g/mol |
IUPAC-Name |
3-(chloromethyl)-1-[2-[3-(chloromethyl)pyrazol-1-yl]ethyl]pyrazole |
InChI |
InChI=1S/C10H12Cl2N4/c11-7-9-1-3-15(13-9)5-6-16-4-2-10(8-12)14-16/h1-4H,5-8H2 |
InChI-Schlüssel |
DMSGRNRCMFKGPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(N=C1CCl)CCN2C=CC(=N2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



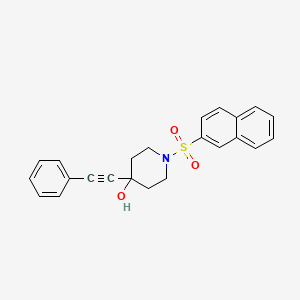

![3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methylidene-1,3-oxazolidin-2-one](/img/structure/B12521855.png)
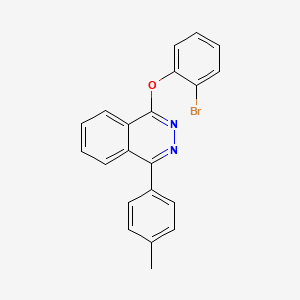
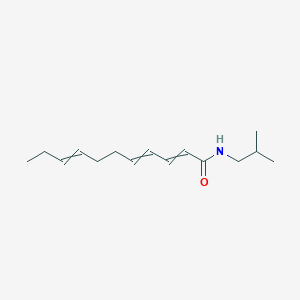
![9-Oxa-3,4-diazabicyclo[6.1.0]nonane](/img/structure/B12521873.png)
![Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B12521881.png)
![1-[(tert-Butoxyacetyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12521886.png)
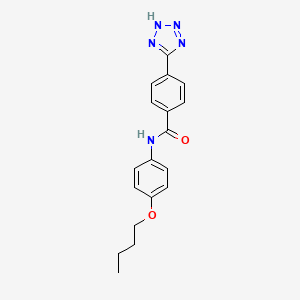
![4-{2-[3,5-Dimethoxy-2-(3-methylbut-2-en-1-yl)phenyl]ethenyl}phenol](/img/structure/B12521898.png)
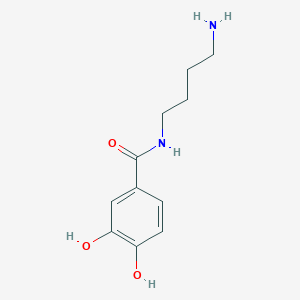
![4-(2-(2,3-Dihydro-4H-benzo[b][1,4]thiazin-4-yl)-2-oxoethoxy)benzonitrile](/img/structure/B12521903.png)

